Piperolactam D
Description
Contextualization within the Aristolactam Alkaloid Class
Piperolactam D is classified as an aristolactam, a distinct subgroup of aporphine (B1220529) alkaloids. hmdb.cajksus.org Aristolactams are characterized by a phenanthrene (B1679779) chromophore fused to a five-membered lactam ring. hmdb.cafoodb.ca This core structure is often adorned with various substituents, typically including methoxy (B1213986), hydroxy, and methylenedioxy groups, leading to a wide diversity of related compounds. jksus.org These alkaloids are biosynthetically derived from aporphine precursors. wikipedia.org
The aristolactam family is found in a select number of plant families, most notably Aristolochiaceae, Annonaceae, Monimimaceae, Menispermaceae, and Piperaceae. jksus.org this compound itself is structurally defined as 10-amino-2-hydroxy-3,4-dimethoxyphenanthrene-1-carboxylic acid lactam. foodb.ca Its molecular framework consists of four fused rings, establishing it as a tetracyclic alkaloid. wikipedia.orguni.lu
Significance of the Piperaceae Genus in Natural Product Discovery
The Piperaceae family, comprising over 2,000 species, is a significant and prolific source of structurally diverse and biologically active secondary metabolites. magtechjournal.com Phytochemical investigations into this genus have led to the isolation of numerous classes of compounds, including amides, lignans, flavonoids, terpenes, and, notably, aristolactams. magtechjournal.comscielo.br
Species such as Piper nigrum (black pepper) and Piper longum (long pepper) are well-known not only for their culinary uses but also as reservoirs of unique chemical entities. mdpi.com The chemical diversity within the Piper genus has made it a focal point for natural product research, with scientists exploring its potential for discovering novel compounds. researchgate.net The frequent occurrence of complex alkaloids like piperolactams within this genus underscores its importance in the ongoing search for new natural products. magtechjournal.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
116084-93-6 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
15-hydroxy-13,14-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-13-12-10(18-17(13)20)7-8-5-3-4-6-9(8)11(12)14(19)16(15)22-2/h3-7,19H,1-2H3,(H,18,20) |
InChI Key |
PHKYZFGDNGACRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C4=CC=CC=C4C=C3NC2=O)C(=C1OC)O |
melting_point |
222 - 224 °C |
physical_description |
Solid |
Origin of Product |
United States |
Chemical and Physical Properties
The specific chemical and physical characteristics of Piperolactam D have been determined through various analytical methods. These properties are fundamental to its identification and differentiation from other related alkaloids.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₄ | foodb.cauni.lu |
| Average Molecular Weight | 295.2894 g/mol | foodb.ca |
| Monoisotopic Mass | 295.08447 Da | uni.lu |
| Physical State | Solid | hmdb.ca |
| IUPAC Name | 15-hydroxy-13,14-dimethoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | foodb.ca |
Iii. Advanced Spectroscopic Analysis for Structural Elucidation of Piperolactam D
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules like Piperolactam D, offering precise insights into the chemical environment of individual protons and carbons.
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of atoms present in this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in deuterated acetone (B3395972) (D-acetone), reveals distinct signals corresponding to its aromatic and methoxy (B1213986) protons. asianpubs.org Key proton signals include two singlets for the methoxy groups (C3-OMe and C4-OMe) and several signals in the aromatic region corresponding to the protons on the phenanthrene (B1679779) ring system. asianpubs.org A broad singlet is also observed for the amide proton (NH). asianpubs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, the spectrum shows signals for the two methoxy carbons, the aromatic carbons of the phenanthrene core, and a characteristic downfield signal for the carbonyl carbon (C=O) of the lactam ring. asianpubs.org The chemical shifts of these carbons are in good agreement with those reported for similar aristolactam structures.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in D-acetone
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| C3-OMe | 3.93 (3H, s) | 61.89 |
| C4-OMe | 4.45 (3H, s) | 62.90 |
| H-9 | 7.25 (1H, s) | 105.84 |
| C-1 | 106.37 | |
| C-10a | 112.23 | |
| H-7 | 7.49 (1H, m) | 125.69 |
| H-6 | 7.49 (1H, m) | 126.71 |
| C-4a | 127.26 | |
| C-5a | 127.64 | |
| H-5 | 9.28 (1H, m) | 127.83 |
| H-8 | 7.88 (1H, m) | 129.21 |
| C-9a | 134.24 | |
| C-10 | 135.52 | |
| C-3 | 140.04 | |
| C-4 | 153.75 | |
| C-2 | 154.67 | |
| C=O | 167.53 | |
| NH | 9.81 (1H, brs) |
Data sourced from a study on alkaloids from Piper nigrum. asianpubs.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing the direct connectivity between protons and their attached carbons. upm.edu.my In the HSQC spectrum of this compound, cross-peaks are observed between the proton signals and the corresponding carbon signals, confirming the assignments made from the 1D NMR spectra. upm.edu.my This technique is invaluable for unambiguously assigning the proton and carbon signals of the complex aromatic system.
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. researchgate.net
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that causes extensive fragmentation of the molecule. wikipedia.org The EIMS spectrum of this compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 295, which corresponds to its molecular weight. asianpubs.org The spectrum also displays a series of fragment ions, with the base peak also at m/z 295, indicating the relative stability of the molecular ion. asianpubs.org Other significant fragments are observed at m/z 280, 252, and 209, providing valuable information about the fragmentation pathways and confirming the structural features of the molecule. asianpubs.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. While specific HRMS data for this compound is not detailed in the provided search results, this technique is generally applied to confirm the molecular formula of isolated natural products. phcog.comnih.gov For a compound with the structure of this compound (C₁₇H₁₃NO₄), HRMS would be used to confirm this exact molecular formula, distinguishing it from other compounds with the same nominal mass.
Electron Ionization Mass Spectrometry (EIMS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugation systems. technologynetworks.comijnrd.org The UV-Vis spectrum of this compound, recorded in acetone, exhibits several absorption maxima (λmax) at 235, 266, 294, 329, 362, and 381 nm. asianpubs.org These multiple absorption bands are characteristic of the extended π-conjugated system of the phenanthrene core in the aristolactam structure. asianpubs.org
Table 2: UV-Vis Absorption Maxima for this compound in Acetone
| λmax (nm) | log ε |
| 235 | 4.83 |
| 266 | 4.15 |
| 294 | 4.81 |
| 329 | 4.27 |
| 362 | 4.33 |
| 381 | 4.30 |
Data sourced from a study on alkaloids from Piper nigrum. asianpubs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is produced that reveals the vibrational frequencies of its chemical bonds. specac.comutdallas.edu For this compound, IR analysis provides definitive evidence for key structural features, particularly the lactam ring, hydroxyl, and other associated groups.
Detailed research findings from the analysis of this compound, isolated from sources like Piper nigrum, have identified several characteristic absorption bands. asianpubs.orgresearchgate.net The IR spectrum, typically measured using a KBr or NaCl disc, displays a series of peaks that correspond to specific bond vibrations within the molecule. asianpubs.orgupm.edu.my
The most significant absorptions confirm the core components of the this compound structure. A strong absorption band observed in the range of 1675-1678 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group within the lactam ring. asianpubs.orgresearchgate.netlibretexts.org The presence of a broad band around 3260-3262 cm⁻¹ is indicative of a hydroxyl (O-H) group, with the broadness suggesting intermolecular hydrogen bonding. specac.comasianpubs.org Furthermore, a peak at approximately 2924-2925 cm⁻¹ corresponds to the N-H stretching vibration of the lactam. asianpubs.orgresearchgate.net
The table below summarizes the principal IR absorption bands for this compound as documented in scientific literature.
| Absorption Band (νmax, cm⁻¹) | Functional Group Assignment | Reference |
| ~3262 (broad) | O-H Stretch (hydroxyl group) | asianpubs.org |
| ~2925 | N-H Stretch (lactam) | asianpubs.orgresearchgate.net |
| ~1678 | C=O Stretch (amide carbonyl in lactam ring) | asianpubs.orgresearchgate.net |
| 1610 | C=C Stretch (aromatic ring) | asianpubs.orgresearchgate.net |
| 1482 | Aromatic Ring Vibration | asianpubs.orgresearchgate.net |
| 1460 | C-H Bending | asianpubs.org |
| 1400 | C-H Bending | asianpubs.org |
| 1316 | C-N Stretch | asianpubs.org |
| 1196 - 1080 | C-O Stretch (methoxy and other C-O bonds) | asianpubs.org |
Total Synthesis Strategies for Aristolactam Alkaloids
The synthesis of the core phenanthrene lactam skeleton, characteristic of aristolactam alkaloids like this compound, has been a significant focus of synthetic organic chemistry. These strategies are crucial as they provide access to these structurally complex molecules from readily available starting materials. rsc.orgrsc.org A number of methodologies have been developed, often featuring elegant cascade reactions and modern catalytic systems to construct the polycyclic framework efficiently. rsc.orgacs.org
A highly effective one-pot strategy for the synthesis of the phenanthrene lactam core involves a cascade reaction combining a Suzuki-Miyaura coupling with an aldol-type condensation. researchgate.netacs.orgnih.gov This approach has been successfully applied to the synthesis of several natural aristolactams, including aristolactam FI (piperolactam A). acs.orgnih.govacs.org
The key steps in this cascade process are:
Suzuki-Miyaura Coupling : A 4-bromoisoindolin-1-one (B1288941) derivative is coupled with a 2-formylarylboronic acid. acs.org This palladium-catalyzed cross-coupling reaction forms a biphenyl (B1667301) intermediate. acs.org
Aldol-Type Condensation : Under the basic reaction conditions, the newly formed biphenyl intermediate undergoes an intramolecular aldol (B89426) condensation, leading to the formation of the phenanthrene lactam ring system. acs.orgacs.org
This method is noted for its efficiency, allowing for the rapid construction of the complex aristolactam skeleton. acs.org Microwave irradiation has been shown to promote the reaction, with Pd(PPh₃)₄ often being the most effective catalyst. acs.org The strategy has proven versatile, enabling the synthesis of a variety of natural and unnatural aristolactam derivatives. acs.orgacs.org
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Core | Ref |
| 4-bromoisoindolin-1-one | 2-formylphenylboronic acid | Pd(PPh₃)₄ | Suzuki-Miyaura Coupling / Aldol Condensation | Phenanthrene Lactam | acs.org |
Transition metal-catalyzed carbon-hydrogen (C-H) bond activation has emerged as a powerful and sustainable tool in organic synthesis, streamlining processes by eliminating the need for pre-functionalized starting materials. sigmaaldrich.com This approach has been synergistically combined with other reactions to achieve concise total syntheses of aristolactam alkaloids. rsc.orgnih.gov
One such strategy involves a ruthenium-catalyzed C-H/N-H annulation of benzamides with alkenes (like vinyl sulfone) to construct the 3-methyleneisoindolin-1-one (B1254794) intermediate, which constitutes rings A and B of the aristolactam structure. rsc.orgrsc.org This oxidative cyclization provides a direct route to a key building block for subsequent transformations. rsc.orgnih.gov The use of transition metals like ruthenium, rhodium, and palladium is central to these C-H functionalization strategies. sigmaaldrich.comresearchgate.net This methodology is valued for its ability to form carbon-carbon bonds directly from ubiquitous C-H bonds, often with high regioselectivity. sigmaaldrich.comresearchgate.net
The dehydro-Diels-Alder reaction, particularly involving benzynes, represents another key strategy for constructing the C and D rings of the aristolactam framework. rsc.orgrsc.orgnih.gov In this approach, a 3-methyleneisoindolin-1-one intermediate, often synthesized via C-H activation, acts as the diene. rsc.org
This intermediate undergoes a cycloaddition reaction with a benzyne, which is generated in situ. rsc.org This is followed by a subsequent elimination step (e.g., desulfonylation if a vinyl sulfone was used initially) to yield the aromatic phenanthrene system. rsc.orgnih.gov This synergistic combination of C-H activation and a dehydro-Diels-Alder reaction provides an efficient, two-step pathway to a library of aristolactam derivatives from simple, readily available starting materials like aromatic acids and amines. rsc.orgrsc.org The method is compatible with a range of functional groups, allowing for the synthesis of diverse analogues. rsc.orgrsc.org
Metal-Catalyzed C-H Bond Activation Methodologies
Semi-Synthetic Modifications and Derivative Generation
Semi-synthesis, which involves the chemical modification of natural products, is a valuable tool for creating novel derivatives with potentially enhanced or altered biological properties. In the context of aristolactams, semi-synthetic reactions have been performed on compounds isolated from natural sources. For instance, acetylation reactions were carried out on aristolactam BII and aristolactam AII, isolated from Anonidium mannii, to produce aristolactam BII acetylate and aristolactam AII diacetylate, respectively. phcog.com Such modifications can be crucial for structure-activity relationship (SAR) studies. For example, the acetylation of certain triterpenoid (B12794562) compounds was found to lead to a loss of activity in an IL-6 suppression assay, demonstrating how minor structural changes can significantly impact biological function. acs.org
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of natural products like this compound are driven by the need to explore the chemical space around the core structure to identify compounds with improved properties. The synthetic strategies developed for the total synthesis of aristolactams are directly applicable to the creation of analogues. acs.orgrsc.org
By modifying the substitution patterns on the starting materials, chemists can generate a wide array of "unnatural" aristolactam derivatives. acs.orgacs.org For instance, the one-pot Suzuki-Miyaura/aldol condensation cascade has been used to produce a number of unnatural aristolactam analogues with high efficiency. acs.orgacs.org Similarly, the C-H activation/dehydro-Diels-Alder sequence allows for the preparation of a library of derivatives with varied substituents on all rings of the aristolactam core. rsc.orgrsc.org These synthetic efforts are essential for probing structure-activity relationships and for the potential development of new therapeutic agents. phcog.com
Antimicrobial Activity Mechanisms
Activity against Gram-Positive Bacteria (B. subtilis and S. aureus)
This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. figshare.com Studies have reported Minimum Inhibitory Concentrations (MICs) for this compound against these bacteria to be between 500-1000 μM. figshare.com While the precise mechanism of action against these specific bacteria is not extensively detailed in the available research, the activity is attributed to the class of aristolactam alkaloids to which this compound belongs. Some related compounds, like Piperolactam A, have been shown to target essential bacterial enzymes, which could be a potential mechanism for this compound as well. researchgate.netresearchgate.net
Antifungal Effects
The antifungal properties of this compound have been noted, with its activity being structurally dependent. researchgate.net The specific mechanisms behind its antifungal effects are not fully elucidated but are thought to be related to its aristolactam structure. researchgate.net Research on similar compounds from the Piper genus suggests that the antifungal action could involve the disruption of fungal cell membrane integrity or other essential cellular processes. nih.govscielo.br For instance, some studies on piperine (B192125), another compound from Piper species, indicate that it can inhibit the growth of fungi like Candida albicans and may act synergistically with other antifungal agents. nih.govfrontiersin.org
Enzyme Inhibition Studies and Target Identification
Schistosoma mansoni Nicotinamide Adenine Dinucleotide + Catabolizing Enzyme (SmNACE) Inhibition
This compound has been identified as a significant inhibitor of Schistosoma mansoni Nicotinamide Adenine Dinucleotide + Catabolizing Enzyme (SmNACE). phcog.comphcog.com This enzyme is crucial for the parasite S. mansoni, which causes schistosomiasis, as the parasite cannot synthesize Nicotinamide Adenine Dinucleotide (NAD) on its own and relies on salvaging it from its host. tandfonline.comtandfonline.com By inhibiting SmNACE, this compound disrupts a vital metabolic pathway necessary for the parasite's survival, reproduction, and metabolism. tandfonline.com In vitro studies have shown that this compound exhibits an IC50 value of 10 μM against SmNACE. phcog.comphcog.comifremer.fr This inhibitory action presents a promising avenue for the development of new treatments against schistosomiasis. phcog.comtandfonline.com
Table 1: Inhibitory Activity of this compound against SmNACE
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| This compound | SmNACE | 10 μM | phcog.comphcog.comifremer.fr |
Acetylcholinesterase (AChE) Modulation
While several compounds isolated from Piper species have shown strong inhibitory effects against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132), the specific modulatory activity of this compound on AChE is less pronounced compared to its counterparts. researchgate.netbvsalud.orgpsu.edunih.govnih.govnih.govmdpi.com In a study evaluating various aporphine (B1220529) alkaloids from Piper erecticaule, this compound was isolated, but other compounds like aristolactam AII and piperolactam A demonstrated potent AChE inhibition. researchgate.netbvsalud.org The primary role of AChE inhibitors is to increase the levels of acetylcholine in the brain, a strategy used in the management of Alzheimer's disease. psu.edunih.gov
Aminoacyl-tRNA Synthetase (aaRS) Inhibition (e.g., ThrRS, LeuRS, MetRS)
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes for protein synthesis, making them a key target for antimicrobial agents. nih.gov While direct studies on this compound's inhibition of specific aaRS are limited, research on the closely related compound Piperolactam A provides insights into this potential mechanism. researchgate.netnih.gov In silico studies have demonstrated that Piperolactam A has a strong binding affinity for leucyl-tRNA synthetase (LeuRS), and also interacts with threonyl-tRNA synthetase (ThrRS) and methionyl-tRNA synthetase (MetRS). researchgate.net This inhibition of aaRS enzymes halts protein synthesis, ultimately leading to the cessation of bacterial growth. nih.gov Given the structural similarity, it is plausible that this compound may also exert its antimicrobial effects through a similar mechanism of aaRS inhibition.
Carbonic Anhydrase Enzyme Inhibition
This compound, an aristolactam isolated from Indian Piper species, has been investigated for its potential to inhibit carbonic anhydrase (CA) enzymes. researchgate.netvdoc.pub These zinc-containing enzymes are crucial for various physiological processes, including acid-base balance and electrolyte secretion, by catalyzing the hydration of carbon dioxide. openaccessjournals.com Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma and epilepsy. openaccessjournals.comnih.gov While this compound has been identified in plants with traditional medicinal uses, such as Piper attenuatum, specific inhibitory constants (Ki) or IC50 values for its action on different carbonic anhydrase isozymes are not extensively detailed in the available research. researchgate.netdntb.gov.ua Further in-depth studies, including in vivo and in silico investigations, are required to fully elucidate the inhibitory potential and mechanism of this compound against carbonic anhydrase. dntb.gov.uafrontiersin.org
Lipoxygenase and Cyclooxygenase-1 (COX-1) Inhibitory Potential
Research has indicated that various chemical constituents from the Piper species exhibit inhibitory potential against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), two key enzymes in the arachidonic acid metabolism pathway. magtechjournal.commdpi.com This pathway is integral to inflammatory processes. magtechjournal.comnih.gov While a broad range of compounds from Piper species have shown considerable inhibitory activity, particularly against COX-1, specific data detailing the direct inhibitory effects and IC50 values of this compound on 5-LOX and COX-1 are not prominently reported. magtechjournal.comnih.gov The investigation into dual inhibitors of both COX and LOX pathways is an emerging area for developing anti-inflammatory agents with potentially improved safety profiles. nih.gov
Diacylglycerol Acyltransferase Inhibition
Diacylglycerol acyltransferase (DGAT) is a key enzyme in the final step of triglyceride synthesis. aocs.org The inhibition of DGAT, particularly DGAT1, has been shown to reduce plasma triglyceride levels and is a target for managing metabolic disorders. tocris.comnih.govnih.gov While this compound is a known bioactive compound, its specific inhibitory activity against DGAT enzymes has not been a primary focus of the reviewed literature. The research on DGAT inhibition has largely centered on synthetic small molecule inhibitors. tocris.comnih.govrndsystems.com
Cellular and Molecular Pathway Modulations
Apoptosis Induction in Cell Lines (e.g., MCF-7, Caco-2)
This compound has been identified in plant extracts that demonstrate cytotoxic activity against cancer cell lines, including the human breast adenocarcinoma cell line MCF-7 and the human colon adenocarcinoma cell line Caco-2. mdpi.com The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer effects of many natural compounds. mdpi.com Studies on various plant extracts have shown that they can induce morphological changes characteristic of apoptosis in MCF-7 and Caco-2 cells. mdpi.comresearchgate.net For instance, treatment with certain extracts has led to an increase in the percentage of apoptotic cells and modulation of apoptosis-related proteins like Bcl-2 and Bax. mdpi.com While this compound is a constituent of such active extracts, specific studies isolating its direct effects on apoptosis induction in these cell lines are needed to quantify its potency and delineate its precise mechanism. mdpi.comtaylorfrancis.comnih.govculturecollections.org.uk
Signaling Pathway Interactions (e.g., Src/ERK/STAT3, ERK1/2, p38 MAPK, Akt, NGF/Trka/Akt/GSK3β, NF-κB, Nrf2)
The biological activities of amide alkaloids, a class to which this compound belongs, are often mediated through their interaction with various signaling pathways. sciopen.com
Src/ERK/STAT3, ERK1/2, p38 MAPK, and Akt Pathways: The antitumor effects of many amide alkaloids are associated with the modulation of pathways including Src/ERK/STAT3, ERK1/2, p38 mitogen-activated protein kinase (MAPK), and Akt. sciopen.com These pathways are crucial regulators of cell proliferation, survival, and apoptosis. mdpi.complos.orgnih.govgenome.jpnih.gov For example, the ERK1/2 and p38 MAPK pathways can be activated by various cellular stresses and mitogens, leading to a cascade of downstream events that influence gene expression and cellular fate. nih.govnih.gov
NGF/TrkA/Akt/GSK3β Pathway: Neuroprotective benefits of some amide alkaloids have been linked to the nerve growth factor (NGF)/tropomyosin receptor kinase A (TrkA)/Akt/glycogen synthase kinase 3β (GSK3β) signaling pathway. sciopen.com NGF binding to its TrkA receptor activates downstream survival pathways, including the PI3K/Akt pathway, which in turn can inhibit GSK3β, a key regulator of various cellular processes. mdpi.comnih.govfrontiersin.orgdovepress.comresearchgate.net
NF-κB and Nrf2 Pathways: The anti-inflammatory properties of compounds from the Piper genus are often associated with the modulation of the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. magtechjournal.comsciopen.commdpi.com NF-κB is a key transcription factor that regulates inflammatory responses, while Nrf2 is a master regulator of the antioxidant response. frontiersin.orgunimi.itnih.govmdpi.com There is significant crosstalk between these two pathways, with Nrf2 activation often leading to the suppression of NF-κB activity. frontiersin.orgunimi.it
Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. semanticscholar.orgnih.gov Many natural compounds exert their protective effects by modulating oxidative stress. frontiersin.org This can be achieved by enhancing the expression of antioxidant enzymes through the activation of transcription factors like Nrf2. mdpi.comfrontiersin.orgaimspress.com While compounds from the Piper species are known for their antioxidant activities, the specific mechanisms by which this compound modulates oxidative stress, including its impact on specific antioxidant enzymes and ROS levels, require more targeted investigation. researchgate.net
Anthelmintic Activity Studies
Direct studies detailing the anthelmintic mechanism of this compound are not extensively available in current scientific literature. However, research on extracts from the Piper genus and related molecules offers insights into possible modes of action. For instance, studies on Piper species have identified compounds that exert anthelmintic effects through various mechanisms, including the disruption of parasitic neuromuscular function and interference with key cellular structures.
One common target for anthelmintic compounds is the parasite's nervous system. For example, some natural products paralyze worms by acting as agonists or antagonists of neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs) or gamma-aminobutyric acid (GABA) receptors, leading to either spastic or flaccid paralysis. Another established mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, motility, and nutrient absorption in helminths.
In studies screening various compounds from Piper species, anthelmintic activity has been observed against model organisms like Caenorhabditis elegans and the earthworm Pheretima posthuma. nih.govnih.govresearchgate.net For example, a study on Piper sarmentosum demonstrated that while other isolated compounds showed activity against C. elegans, specific data on this compound was not highlighted. nih.govresearchgate.net Similarly, extracts from Piper sylvaticum have shown efficacy against the aquatic worm Tubifex tubifex, with in silico studies suggesting that compounds like piperine may act by binding to tubulin. d-nb.info While these findings are promising for the Piper genus, dedicated research is required to determine if this compound shares these or other mechanisms of anthelmintic action.
Larvicidal Activity Studies (e.g., against Aedes aegypti)
The larvicidal potential of extracts and essential oils from various Piper species against mosquitoes, particularly Aedes aegypti, the vector for dengue, Zika, and chikungunya viruses, is well-documented. mdpi.comms-editions.clnih.govfrontiersin.orgnih.govresearchgate.net These studies often attribute the bioactivity to a complex mixture of compounds, including piperamides, lignans, and phenylpropanoids. mdpi.comms-editions.clresearchgate.net
A primary mechanism implicated in the larvicidal action of plant-derived compounds is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing persistent stimulation of muscle fibers, paralysis, and ultimately, death of the larva. A study on Piper erecticaule, from which this compound has been isolated, identified other compounds within the extract, such as aristolactam AII and piperolactam A, as potent AChE inhibitors. researchgate.net However, the specific inhibitory activity of this compound was not detailed, suggesting it may be less active in this regard compared to other constituents.
Another potential mechanism for larvicidal agents is the induction of oxidative stress, where the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the organism is disrupted, leading to cellular damage. Furthermore, some compounds may act as neurotoxins through other pathways. ms-editions.cl
While numerous Piper species have yielded extracts and compounds with significant larvicidal effects against Aedes aegypti, with some exhibiting high potency (low LC50 values), specific data on the larvicidal activity and the precise mechanism of action of isolated this compound are not yet available. mdpi.comms-editions.clnih.govfrontiersin.org Future research focusing on the isolated compound is necessary to elucidate its potential as a larvicide and to understand its specific molecular targets within the larvae.
Associated Natural Products
During the phytochemical investigation of plants containing Piperolactam D, a variety of other compounds are often isolated concurrently. The following table lists some of the compounds that have been identified from the same plant sources.
| Plant Source | Associated Compounds |
| Piper nigrum | Piperolactam A, Cepharadione A, Piperine (B192125), Sylvamide, (E)-1-[3',4'-(methylenedioxy)cinnamoyl]piperidine, 2,4-tetradecadienoic acid isobutyl amide, Pellitorine, Paprazine |
| Piper longum | Piperolactam C |
| Ottonia anisum | Aristolactam BII, Aristolactam BIII, Aristolactam AII, Goniothalamin, Stigmalactam, Piperolactam C |
This table is not exhaustive and represents compounds mentioned in the cited research. researchgate.netsci-hub.se
Table of Compounds
Distribution in Piper Species
The genus Piper is a significant natural source of a wide array of bioactive compounds, including Piperolactam D. Research has documented its presence in the roots, stems, and fruits of several species within this genus.
Piper sarmentosum Sources and Cultivars
This compound has been reported in Piper sarmentosum, although it is not always the primary compound of interest in studies of this species. Research focused on the chemical constituents of the roots of P. sarmentosum has successfully identified this compound. sci-hub.se The isolation was part of a broader chemical investigation that also analyzed compounds from P. nigrum roots. sci-hub.se While the presence of this compound in the roots is confirmed, detailed information regarding specific cultivars or varied extraction methodologies for this particular compound from P. sarmentosum is limited in the available literature.
**Table 2: Isolation of this compound from *Piper sarmentosum***
| Plant Part | Geographic Origin | Extraction Solvents | Isolation Method | Citation |
|---|---|---|---|---|
| Roots | Not Specified | Chloroform (B151607) | Silica (B1680970) Gel Column Chromatography | sci-hub.se |
Piper wallichii Sources and Cultivars
**Table 3: Isolation of this compound from *Piper wallichii***
| Plant Part | Geographic Origin | Extraction Solvents | Isolation Method | Citation |
|---|---|---|---|---|
| Stems | Not Specified | Methanol (B129727) | Not Specified | tandfonline.com |
Piper erecticaule Sources and Cultivars
Chemical analysis of the aerial parts of Piper erecticaule C.DC. has led to the isolation of this compound. cabidigitallibrary.orgresearchgate.net This was the result of the first reported phytochemical study on this species. The isolation process involved the fractionation and purification of the plant extracts, which yielded several aporphine (B1220529) and aristolactam alkaloids, including this compound. cabidigitallibrary.orgresearchgate.net No specific cultivars of P. erecticaule were mentioned in the research.
**Table 4: Isolation of this compound from *Piper erecticaule***
| Plant Part | Geographic Origin | Extraction Solvents | Isolation Method | Citation |
|---|---|---|---|---|
| Aerial Parts | Not Specified | Not Specified | Fractionation and Purification | cabidigitallibrary.orgresearchgate.net |
Anonidium mannii Sources and Cultivars
This compound has also been found outside the Piper genus, in Anonidium mannii (Oliv.) Engl. & Diels, a species from the Annonaceae family. The compound was isolated from the roots of this plant, collected in Cameroon. nih.govtandfonline.com The isolation was achieved through chromatographic separation of a crude ethanol-water (8:2) extract of the roots. nih.govtandfonline.com This finding highlights the distribution of aristolactam-type alkaloids across different plant families.
**Table 5: Isolation of this compound from *Anonidium mannii***
| Plant Part | Geographic Origin | Extraction Solvents | Isolation Method | Citation |
|---|---|---|---|---|
| Roots | Cameroon | Ethanol-Water (8:2) | Chromatographic Separation | nih.govtandfonline.com |
| Stem Bark | Not Specified | Not Specified (extract used for analysis) | Not Specified | phcog.com |
Houttuynia cordata Sources and Cultivars
Houttuynia cordata, a member of the Saururaceae family, is another non-Piper species from which this compound has been isolated. A phytochemical investigation of the aerial parts of H. cordata identified this compound among a number of other bioactive alkaloids. nih.gov The isolation procedure involved liquid-liquid extraction of the initial plant material to create chloroform, ethyl acetate (B1210297), and n-butanolic fractions. The chloroform fraction was then subjected to further separation using various chromatographic methods, including silica gel, Sephadex LH-20, MPLC, and preparative HPLC to purify the compound. nih.gov
**Table 6: Isolation of this compound from *Houttuynia cordata***
| Plant Part | Geographic Origin | Extraction Solvents | Isolation Method | Citation |
|---|---|---|---|---|
| Aerial Parts | Not Specified | Chloroform (from liquid-liquid extraction) | Silica Gel, Sephadex LH-20, MPLC, Preparative HPLC | nih.gov |
Piper flaviflorum Sources and Cultivars
Extraction and Purification Techniques
The isolation of this compound from plant materials relies on multi-step extraction and chromatographic procedures.
The initial step in isolating this compound involves extraction from the dried and ground plant material using various organic solvents. The choice of solvent is crucial for efficiently extracting the compound. Successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and ethanol/methanol, are commonly employed. asianpubs.orgupm.edu.mysci-hub.se For instance, the dried roots of Piper nigrum have been extracted sequentially with petroleum ether, chloroform, and ethyl acetate, followed by ethanol. sci-hub.se In one procedure, an ethyl acetate extract of P. nigrum roots ultimately yielded this compound after further purification. asianpubs.orgasianpubs.org Similarly, a chloroform extract from the aerial parts of P. sarmentosum was the source for its isolation. sci-hub.se
The table below details the solvents used in the extraction of this compound from various Piper species.
| Plant Source | Extraction Solvents | Citation(s) |
| Piper nigrum | Hexane (B92381), Chloroform, Ethyl Acetate, Methanol, Ethanol | asianpubs.orgasianpubs.orgupm.edu.my |
| Piper sarmentosum | Chloroform | sci-hub.se |
| Piper hancei | Not specified, but followed by silica gel and Sephadex LH-20 chromatography | nih.gov |
| Piperis Kadsurae Caulis | Dichloromethane, Ethyl Acetate | tiprpress.com |
| Piper flaviflorum | Not specified, but followed by chromatographic separation | researchgate.net |
Following solvent extraction, the crude extracts, which contain a complex mixture of phytochemicals, undergo further separation and purification using various chromatographic techniques.
Column chromatography is a fundamental technique for the purification of this compound. scribd.com Silica gel is the most commonly used stationary phase. asianpubs.orgupm.edu.mynih.govsci-hub.se The crude extract is loaded onto a silica gel column and eluted with a solvent gradient, typically starting with non-polar solvents like hexane and gradually increasing polarity with chloroform, ethyl acetate, and methanol. asianpubs.orgsci-hub.se For example, the ethyl acetate extract from P. nigrum roots was subjected to silica gel column chromatography, and a specific fraction, upon further purification, yielded this compound. asianpubs.orgasianpubs.org Alumina has also been used as a stationary phase in a mini-column for further purification steps in some isolation schemes. asianpubs.org
Vacuum column chromatography (VCC), also known as vacuum liquid chromatography (VLC), is an efficient purification method used in the isolation of this compound. asianpubs.orgasianpubs.orgfurb.br This technique is often preferred for being faster than conventional gravity column chromatography. furb.br In the isolation process from Piper nigrum, crude extracts were purified by silica gel vacuum column chromatography. asianpubs.orgasianpubs.org The process involves using various percentages of solvent mixtures, such as hexane/chloroform, chloroform/ethyl acetate, and ethyl acetate/methanol, as the eluting solvents to separate the components of the extract. asianpubs.orgasianpubs.org This method was successfully used to fractionate the ethyl acetate and methanol extracts, leading to the eventual isolation of this compound. asianpubs.orgasianpubs.org
Chromatographic Separation Strategies
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) serves as a critical final step in the purification of this compound from crude or semi-purified fractions obtained through initial chromatographic techniques like column chromatography. This high-resolution method is essential for separating structurally similar compounds and obtaining this compound in high purity.
Detailed research findings indicate that after initial separation using methods such as silica gel or Sephadex LH-20 column chromatography, fractions containing this compound are subjected to preparative HPLC for final purification. nih.gov The use of reversed-phase (RP) preparative HPLC is a common strategy. nih.gov In a typical workflow, the partially purified extract is dissolved in a suitable solvent and injected into the HPLC system.
While specific parameters for every isolation are tailored to the particular extract and instrument, studies on the isolation of related compounds from the Piper genus provide a representative framework for the conditions used. For instance, the purification of constituents from Piper sarmentosum involved a semi-preparative HPLC system equipped with a diode array detector. mdpi.com The separation is often achieved on a C18 column, which is effective for separating moderately polar alkaloids like this compound. mdpi.com
A gradient elution method is typically employed to achieve optimal separation. This involves a mobile phase consisting of two solvents, commonly water (often acidified slightly, e.g., with acetic acid) and a polar organic solvent like acetonitrile (B52724) (MeCN) or methanol. mdpi.comresearchgate.net The gradient starts with a higher proportion of the aqueous solvent and progressively increases the concentration of the organic solvent. This allows for the elution of compounds based on their polarity, with more polar compounds eluting first.
The table below outlines a typical gradient program used in the semi-preparative RP-HPLC for the separation of compounds from a Piper species extract, which is illustrative of the technique applied for this compound. mdpi.com
Table 1: Illustrative Gradient Program for Semi-Preparative RP-HPLC
| Time (minutes) | % Water (Solvent A) | % Acetonitrile (Solvent B) |
| 0 - 12.5 | 75 → 50 | 25 → 50 |
| 12.5 - 20.0 | 50 → 0 | 50 → 100 |
| 20.0 - 22.0 | 0 | 100 |
This table is based on a method used for separating constituents from a specific fraction of a Piper species extract and serves as a representative example. mdpi.com
The flow rate and column dimensions are critical parameters that are scaled depending on the amount of material to be purified. For semi-preparative separations, flow rates are typically in the range of 2-5 mL/min, while for full preparative scale, they can be significantly higher. mdpi.com Detection is commonly performed using a UV detector, with wavelengths chosen based on the chromophores present in the aristolactam structure.
The following table summarizes the key components and parameters of a representative semi-preparative HPLC system used for isolating natural products from Piper species.
Table 2: Typical Semi-Preparative HPLC System Parameters
| Component | Specification | Source |
| Column | YMC Pack C18 (5 µm, 120 Å, 150 mm x 10 mm I.D) | mdpi.com |
| Eluents | (A) Water (H₂O), (B) Acetonitrile (MeCN) | mdpi.com |
| Detection | Diode Array Detector (DAD) | mdpi.com |
| Fraction Collection | Automated Fraction Collector | mdpi.com |
Fractions are collected at specific retention times corresponding to the elution of the target compound, this compound. The purity of these collected fractions is then re-assessed using analytical HPLC to confirm the successful isolation of the pure compound. nih.gov
Vi. Structure Activity Relationship Sar Analysis of Piperolactam D and Analogues
Influence of Substituents on Biological Potency
The type and position of chemical substituents on the core aristolactam scaffold significantly modulate the biological effects of these compounds. Research has highlighted the importance of methoxy (B1213986) groups, hydroxyl groups, and substitutions on the lactam nitrogen in determining the potency and specificity of their activity.
For instance, studies on various aristolactam derivatives have demonstrated that substitutions on the lactam ring can influence bioactivity. An SAR study on the anti-tumor effects of aristolactam derivatives indicated that compounds featuring methoxy substitutions on the lactam ring tend to exhibit increased cell death. Similarly, the antifungal properties of piperolactams are sensitive to the substitution pattern. The distinct antifungal bioactivity of compounds like Piperolactam D is suggested to be dependent on the specific substituents and their positions on the molecule. mdpi.comresearchgate.net
In the context of antiviral activity, specifically against Human Immunodeficiency Virus Type 1 (HIV-1), SAR studies of synthetic aristolactam derivatives have yielded precise insights. These studies revealed that the nature of the substituent on the indole (B1671886) ring's nitrogen atom is critical. Derivatives with a 5'-N-ring-type substitution, such as a pyrrolidinyl ethyl or piperidinyl ethyl group, showed more potent anti-HIV-1 effects than those with simpler diethyl substituents. This suggests that the presence of a cyclic amine moiety at this position enhances the inhibition of HIV-1 infection.
Furthermore, research on other bioactive aristolactams from Piper species, such as piperumbellactams, reinforces the role of hydroxyl and methoxy groups. A comparative analysis of piperumbellactams A, B, and C showed a clear trend in their α-glucosidase inhibitory activity. The potency increased with the presence and position of hydroxyl groups. Piperumbellactam C, possessing a hydroxyl group at position C-4, was the most active, followed by piperumbellactam B, while piperumbellactam A, with only methoxy groups, was the least potent. researchgate.net This highlights that even subtle changes, like the demethylation of a methoxy to a hydroxyl group, can significantly impact biological potency.
Table 1: Influence of Substituents on the α-Glucosidase Inhibition of Piperumbellactams
| Compound | Substituent at C-3 | Substituent at C-4 | IC₅₀ (µM) researchgate.net |
|---|---|---|---|
| Piperumbellactam A | -OCH₃ | -OCH₃ | 98.07 |
| Piperumbellactam B | -OCH₃ | -OH | 43.80 |
| Piperumbellactam C | -OH | -OCH₃ | 29.64 |
Comparative Analysis with Related Aristolactams (e.g., Piperolactam A, B, C)
This compound is part of a family of structurally related aristolactams isolated from Piper species, including the well-studied Piperolactam A, B, and C. While they share the fundamental aristolactam core, differences in their substitution patterns lead to variations in their reported biological activities.
This compound is known for its anti-tumor and antifungal activities. mdpi.comsciopen.com In contrast, Piperolactam A has been reported to exhibit significant antifungal activity against pathogens like Botrytis cinerea and antibacterial properties. mdpi.comresearchgate.net Piperolactam C has been noted for its anti-inflammatory and lipid-lowering effects. sciopen.com This divergence in bioactivity underscores the principle of SAR, where minor structural modifications dictate the interaction with different biological targets.
Often, these related compounds are found together in the same plant, such as in Piper lindbergii, which was found to contain Piperolactam A, B, and C. usp.br A comparative analysis of their biological profiles provides a clearer picture of the therapeutic potential inherent in the aristolactam scaffold.
Table 2: Comparative Biological Activities of Piperolactams
| Compound | Reported Biological Activities | Source(s) |
|---|---|---|
| This compound | Anti-tumor, Antifungal | mdpi.comresearchgate.netsciopen.com |
| Piperolactam A | Antifungal, Antibacterial | mdpi.comresearchgate.net |
| Piperolactam C | Anti-inflammatory, Lipid-lowering | sciopen.com |
Mechanistic Insights from Structural Variations
Structural variations among aristolactam analogues not only alter their potency but also provide clues about their mechanisms of action. The dibenzo-indole core of aristolactams is a planar system that can interact with biological macromolecules.
In the case of anti-HIV-1 activity, mode-of-action studies have shown that the efficacy of certain aristolactam derivatives is linked to the inhibition of the viral replication cycle. uni.lunih.gov Specifically, these compounds were found to inhibit Tat-mediated viral transcription, a crucial step in HIV replication, without affecting earlier stages like reverse transcription or integration. uni.lunih.gov The structural features essential for this activity appear to be a combination of the core scaffold and specific N-substituents. The introduction of N-ring-type substituents on the indole core was found to significantly enhance the inhibitory effect on HIV-1 infection. This suggests that the substituent at this position plays a key role in the interaction with the cellular machinery involved in Tat-mediated transcription.
These findings indicate that the aristolactam scaffold serves as a viable platform for developing agents that target specific cellular pathways, and that strategic structural modifications can fine-tune their activity towards a desired mechanistic outcome. uni.lunih.gov
Vii. Biosynthetic Pathway Postulations for Piperolactam D
Proposed Precursors and Enzymatic Transformations
The proposed biosynthetic route to aristolactams is believed to commence from aporphine (B1220529) alkaloids. beilstein-journals.org These aporphine precursors are themselves derived from the amino acid L-tyrosine through a series of enzymatic reactions that form the core isoquinoline (B145761) alkaloid structure. scielo.brnih.govrhhz.net Genes that encode for enzymes in the initial stages of this pathway, leading to intermediates like dopamine, have been identified in the Piper genus, supporting this hypothesis. scielo.br
The transformation from the aporphine scaffold to the aristolactam core is thought to involve significant oxidative modifications. One postulated pathway suggests the oxidation of an aporphine precursor to a 4,5-dioxoaporphine intermediate. beilstein-journals.org This intermediate is then hypothesized to undergo a benzilic acid-type rearrangement. Following this rearrangement, a series of reactions including N-methyl cleavage and decarboxylation would lead to the formation of the characteristic phenanthrene (B1679779) lactam structure of aristolactams. beilstein-journals.org
The table below outlines the key proposed enzymatic transformations in the biosynthesis of aristolactams.
| Proposed Transformation | Precursor(s) | Product(s) | Enzyme Class (Postulated) |
| Aporphine ring formation | Isoquinoline alkaloids (e.g., Reticuline) | Aporphine alkaloids | Oxidases, Cyclases |
| Oxidative cleavage | Aporphine alkaloids | 4,5-Dioxoaporphines | Oxidases |
| Benzilic acid rearrangement | 4,5-Dioxoaporphines | Rearranged intermediate | Isomerases/Rearrangases |
| Lactam ring formation | Rearranged intermediate | Aristolactam core | Lyases, Hydrolases |
Viii. Advanced Analytical Methodologies for Piperolactam D Profiling
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of Piperolactam D in intricate biological matrices. americanpharmaceuticalreview.commdpi.com This powerful technique combines the superior separation capabilities of ultra-high performance liquid chromatography (UHPLC) with the precise mass determination of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers. americanpharmaceuticalreview.comnih.gov
The process begins with the chromatographic separation of compounds within a sample extract. americanpharmaceuticalreview.com For this compound and related alkaloids, reversed-phase columns, such as C18 or C8, are commonly employed with a gradient elution of water and an organic solvent like acetonitrile (B52724). mdpi.commdpi.com This separation is crucial for resolving this compound from other structurally similar compounds present in the extract. researchgate.net Following separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). americanpharmaceuticalreview.com The high-resolution mass analyzer then determines the accurate mass of the molecular ion, providing a high degree of confidence in its elemental composition. americanpharmaceuticalreview.com For instance, a study utilizing UPLC-Q-Zeno-TOF-MS/MS successfully identified this compound in Piperis Herba and Piperis Kadsurae Caulis. mdpi.com
Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In this stage, the molecular ion of this compound is isolated and fragmented, generating a characteristic fragmentation pattern that serves as a structural fingerprint. americanpharmaceuticalreview.comresearchgate.net This fragmentation data is invaluable for confirming the identity of the compound, especially in complex mixtures where isobaric interferences may occur. americanpharmaceuticalreview.com The combination of retention time, accurate mass, and MS/MS fragmentation pattern provides a robust and reliable method for the unambiguous identification of this compound in natural product extracts. mdpi.comresearchgate.net
Quantitative Analysis Methods (e.g., HPLC-FLD)
For the precise quantification of this compound, high-performance liquid chromatography coupled with a fluorescence detector (HPLC-FLD) offers excellent sensitivity and selectivity. mdpi.comjchemrev.com Aristolactams, including this compound, are known to exhibit natural fluorescence, making this detection method particularly suitable. usp.br
The quantitative analysis begins with the development of a validated analytical method. mdpi.com This involves optimizing the chromatographic conditions to achieve good separation of this compound from other fluorescent compounds in the sample matrix. nih.gov A calibration curve is then constructed using certified reference standards of this compound at various known concentrations. mdpi.com The peak area of the analyte in the chromatogram is directly proportional to its concentration. nih.gov
A study focused on the ubiquitous occurrence of aristolactams in Piper species developed and validated an HPLC-FLD method to quantify the total amount of these compounds in ethyl acetate (B1210297) extracts. usp.br This method proved to be highly selective and sensitive for the study, demonstrating high ruggedness. usp.br The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the sensitivity of the method. nih.gov The accuracy and precision of the method are also rigorously evaluated to ensure the reliability of the quantitative data. nih.gov This validated HPLC-FLD method can then be applied to determine the concentration of this compound in various plant samples, providing valuable data for phytochemical studies and quality control of herbal products. jchemrev.com
Molecular Networking Applications in Natural Product Discovery
Molecular networking has emerged as a powerful bioinformatics tool for accelerating the discovery of natural products, including novel aristolactam derivatives like this compound. nih.govscienceopen.com This approach utilizes tandem mass spectrometry (MS/MS) data to organize compounds into networks based on their structural similarity. nih.gov Molecules with similar chemical structures will produce comparable fragmentation patterns in the mass spectrometer, allowing them to be clustered together in a molecular network. nih.govresearchgate.net
In the context of this compound discovery, a crude extract from a plant source, such as a Piper species, is analyzed by LC-MS/MS to generate a comprehensive dataset of MS/MS spectra. mdpi.comresearchgate.net This data is then processed using platforms like the Global Natural Products Social Molecular Networking (GNPS) platform. mdpi.commdpi.com The resulting molecular network visually represents the chemical diversity of the extract, with each node corresponding to a unique parent mass and the edges connecting nodes with similar MS/MS spectra. mdpi.com
By mapping the MS/MS spectrum of a known compound, such as this compound, onto the network, researchers can rapidly identify related analogues within the same cluster. mdpi.com This "dereplication" process helps to quickly identify known compounds and prioritize the isolation of potentially new structures. scienceopen.com For example, a recent study on Piperis Herba and Piperis Kadsurae Caulis used high-resolution liquid-mass spectrometry and molecular networking to rapidly identify 72 compounds, including this compound. mdpi.com This approach significantly streamlines the natural product discovery workflow, enabling the targeted isolation of novel compounds and a more comprehensive understanding of the chemical profile of an organism. researchgate.net
Ix. Future Research Directions and Unexplored Avenues for Piperolactam D
Elucidation of Novel Biological Mechanisms
The current understanding of Piperolactam D's biological activity, including its antioxidant and antimicrobial effects, provides a springboard for more in-depth mechanistic studies. tandfonline.com Future research should aim to identify the specific signaling pathways and molecular targets through which this compound exerts its effects. For instance, while related compounds have been shown to influence pathways like NF-κB and MAPK, which are crucial in inflammation, the precise interactions of this compound within these cascades are yet to be determined. scielo.brmdpi.com Investigating its potential to modulate cell signaling pathways involved in cell proliferation and survival could also be a fruitful area of research.
Development of Targeted Derivatives for Specific Molecular Interactions
The synthesis of targeted derivatives of this compound represents a significant opportunity to enhance its therapeutic potential and to probe its structure-activity relationships. By strategically modifying its chemical structure, researchers can create analogues with improved binding affinity and specificity for particular molecular targets. nih.govsemanticscholar.orgfrontiersin.org This approach could lead to the development of compounds with enhanced efficacy and reduced off-target effects. The synthesis of various aristolactam derivatives has been shown to be feasible, opening the door for the creation of a library of this compound-related compounds for biological screening. rsc.org Understanding the structure-activity relationships of related compounds can guide the rational design of these new derivatives. mdpi.comdndi.org
Chemoinformatic and Computational Approaches in this compound Research
Chemoinformatic and computational tools offer powerful methods for accelerating research into this compound. rjpbcs.comfrontiersin.orgmdpi.com Molecular docking simulations can predict the binding affinities and interaction modes of this compound with various protein targets, helping to prioritize experimental studies. nih.govmdpi.com These in silico techniques can be used to screen large databases of proteins to identify potential new targets for this compound and its derivatives. researchgate.netresearchgate.netnih.gov Furthermore, network pharmacology and other computational biology approaches can help to elucidate the complex biological networks that this compound may modulate, providing a systems-level understanding of its activity. medsci.org
Advanced Biosynthetic Investigations
The biosynthetic pathway of this compound and other aristolactams is an area ripe for investigation. While it is suggested that these compounds are derived from aporphine (B1220529) precursors, the specific enzymes and genetic pathways involved remain largely unknown. wikipedia.org Advanced biosynthetic studies, potentially employing techniques like isotopic labeling and genome mining, could uncover the complete enzymatic cascade responsible for the synthesis of this compound in Piper species. This knowledge would not only be of fundamental scientific interest but could also pave the way for the biotechnological production of this compound and its derivatives.
Ecological Role and Chemodiversity within Piper Species
The ecological significance of this compound within its native Piper species is an important yet understudied area. Investigating its role in plant defense against herbivores and pathogens could provide valuable insights into the chemical ecology of these plants. mdpi.com Furthermore, exploring the chemodiversity of aristolactams across a wider range of Piper species could reveal novel structural analogues of this compound with unique biological activities. science.govscience.govresearchgate.netbiorxiv.org Such studies would contribute to a better understanding of the evolutionary pressures that have shaped the chemical diversity of this important genus of plants. mdpi.com
Table of Research Findings on Related Piper Compounds:
| Compound | Source Species | Biological Activity | Reference |
| Piperine (B192125) | Piper wallichii | Antioxidant, Cytotoxic | tandfonline.com |
| Piperolactam A | Piper wallichii | Antibacterial, Cytotoxic | tandfonline.com |
| Piperolactam B | Piper wallichii | Cytotoxic | tandfonline.com |
| Pellitorine | Piper wallichii | Cytotoxic | tandfonline.com |
| N-trans-p-coumaroyltyramine | Piper wallichii | Cytotoxic | tandfonline.com |
Q & A
How is Piperolactam D isolated and purified from natural sources?
Level : Basic
Methodological Answer :
this compound is typically isolated from plant extracts (e.g., Piper species or Anonidium mannii) using chromatographic techniques. The process involves:
Extraction : Crude extraction with ethanol-water mixtures (e.g., 8:2 EtOH-H₂O) to solubilize alkaloids .
Fractionation : Column chromatography (silica gel or Sephadex) to separate alkaloid-rich fractions.
Purification : Repeated preparative HPLC or TLC to isolate this compound, confirmed via comparative Rf values and spectroscopic analysis .
What spectroscopic techniques are critical for structural elucidation of this compound?
Level : Basic
Methodological Answer :
The structure of this compound is determined using a combination of:
- HRESI-MS : To determine molecular formula (e.g., m/z data for [M+H]⁺ ions).
- 1D/2D NMR : Assignments of proton (¹H) and carbon (¹³C) signals, with COSY, HMBC, and HSQC correlations to establish the aristolactam skeleton .
- Comparative Analysis : Match spectral data with literature reports of related alkaloids (e.g., aristolactam analogs) .
| Technique | Role | Example Data |
|---|---|---|
| HRESI-MS | Molecular formula | m/z 296.0924 [M+H]⁺ |
| ¹H NMR | Proton environment | δ 6.85 (s, H-3) |
| HMBC | Connectivity | H-8 to C-9/C-10 |
How should researchers design experiments to evaluate this compound’s anti-schistosomal activity?
Level : Advanced
Methodological Answer :
In vitro Assays :
- Parasite Culture : Maintain Schistosoma mansoni adult worms in RPMI medium.
- Dose-Response Testing : Incubate worms with this compound (e.g., 10–100 μM) and measure motility/viability over 72 hours .
- Enzyme Inhibition : Test inhibition of Schistosoma NAD⁺ catabolizing enzyme (SmNACE) via fluorometric assays .
Controls : Include praziquantel (positive control) and vehicle-only (negative control).
Data Interpretation : Compare LC₅₀ values and enzyme IC₅₀ with known inhibitors .
What strategies resolve contradictions in reported biological activities of this compound?
Level : Advanced
Methodological Answer :
- Standardized Assay Conditions : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%), cell lines, and parasite strains across studies.
- Meta-Analysis : Pool data from multiple studies (e.g., anti-schistosomal vs. cytotoxic effects) and apply statistical tools (ANOVA, regression) to identify confounding variables .
- Mechanistic Follow-Up : Use knockdown models (e.g., siRNA for SmNACE) to validate target specificity if bioactivity discrepancies arise .
How can molecular docking studies predict this compound’s enzyme inhibition?
Level : Advanced
Methodological Answer :
Protein Preparation : Retrieve SmNACE structure (PDB ID) and optimize via energy minimization.
Ligand Docking : Use AutoDock Vina to simulate this compound binding, focusing on:
- Hydrophobic Interactions : E.g., with SmNACE’s active-site residues.
- Hydrogen Bonds : Identify potential H-bond donors/acceptors .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .
What in vitro models are suitable for assessing this compound’s cytotoxicity?
Level : Advanced
Methodological Answer :
- Cell Lines : Use adherent cancer lines (e.g., Huh7, A549) cultured in DMEM + 10% FBS.
- MTT Assay : Treat cells with this compound (1–100 μM) for 48h, measure absorbance at 570 nm to calculate IC₅₀ .
- Selectivity Index (SI) : Compare cytotoxicity (IC₅₀) to anti-parasitic activity (LC₅₀) for therapeutic potential evaluation .
How should NMR and mass spectrometry data for this compound be presented in publications?
Level : Basic
Methodological Answer :
- Tables : List ¹H/¹³C NMR shifts (δ ppm), multiplicity, and coupling constants (J in Hz).
- Figures : Include annotated spectra (NMR, MS) with peak assignments.
- Supplementary Data : Provide raw spectral files (e.g., .jdx format) in repositories like Zenodo .
What practices ensure reproducibility in this compound’s pharmacological assays?
Level : Advanced
Methodological Answer :
- Batch Consistency : Characterize each compound batch via HPLC (purity ≥95%) and LC-MS.
- Protocol Registration : Pre-register methods on platforms like protocols.io .
- Reagent Sourcing : Specify suppliers for cell lines, solvents, and enzymes to minimize variability .
How to formulate a PICOT research question for clinical studies on this compound?
Level : Advanced
Methodological Answer :
Use the PICOT framework:
- P : Patients with schistosomiasis.
- I : this compound (50 mg/kg oral dose).
- C : Praziquantel (40 mg/kg).
- O : Reduction in parasite egg burden.
- T : 4-week follow-up.
Example: In patients with chronic schistosomiasis (P), how does this compound (I) compare to praziquantel (C) in reducing egg burden (O) over 4 weeks (T)? .
What challenges arise in synthesizing this compound analogs, and how are they addressed?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
